molecular formula C10H19NO2 B13989342 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone

1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone

Cat. No.: B13989342
M. Wt: 185.26 g/mol
InChI Key: ZXKAPESJZOKYOE-UHFFFAOYSA-N
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Description

1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone is a synthetic organic compound belonging to the class of pyrrolidines. This compound is characterized by the presence of a hydroxypropyl group and a methyl group attached to a pyrrolidine ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: The reduction of intermediate compounds to form the desired hydroxypropyl group.

    Rearrangement: Rearrangement reactions to ensure the correct positioning of the hydroxypropyl and methyl groups on the pyrrolidine ring.

    Formation of Ethanone Moiety: The final step involves the formation of the ethanone moiety through appropriate reactions, such as acylation.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanone moiety or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxypropyl group, to form various derivatives.

    Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .

Scientific Research Applications

1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-[2-(3-Hydroxypropyl)-5-methylpiperidin-1-yl]ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]propanone: Similar structure but with a propanone moiety instead of ethanone.

    1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]butanone: Similar structure but with a butanone moiety instead of ethanone.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[2-(3-hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone

InChI

InChI=1S/C10H19NO2/c1-8-5-6-10(4-3-7-12)11(8)9(2)13/h8,10,12H,3-7H2,1-2H3

InChI Key

ZXKAPESJZOKYOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C)CCCO

Origin of Product

United States

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